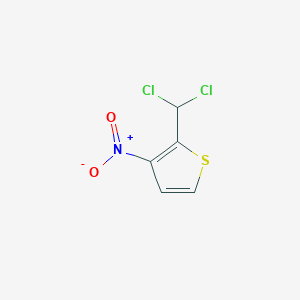
2-(Dichloromethyl)-3-nitrothiophene
Descripción
2-(Dichloromethyl)-3-nitrothiophene is a halogenated and nitro-substituted thiophene derivative. Thiophene derivatives are widely studied for their electronic properties and roles in pharmaceuticals or materials science. The dichloromethyl and nitro groups likely enhance electrophilicity, making it a candidate for further functionalization or polymerization.
Propiedades
Número CAS |
175731-00-7 |
|---|---|
Fórmula molecular |
C5H3Cl2NO2S |
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-3-nitrothiophene |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5(7)4-3(8(9)10)1-2-11-4/h1-2,5H |
Clave InChI |
VOFPPKLWROYODF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
SMILES canónico |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Sinónimos |
2-(dichloroMethyl)-3-nitrothiophene |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations :
- Electronic Effects : The dichloromethyl group (-CHCl₂) is strongly electron-withdrawing, enhancing electrophilic reactivity. In (dichloromethyl)benzene, this promotes substitution reactions, while in DCP, it facilitates esterification .
- Steric Considerations: Substituent placement (e.g., ortho vs. para) affects stability. For example, DCP’s phenol group enables hydrogen bonding, unlike (dichloromethyl)benzene .
2.2 Nitro-Substituted Thiophene Analogs
| Compound Name | Structure | CAS Number | Key Applications/Properties | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-methylthiophene | Thiophene with acetyl and methyl | - | Organic synthesis, flavor chemistry |
Key Observations :
- Nitro vs. Acetyl Groups : The nitro group in 2-(Dichloromethyl)-3-nitrothiophene increases electron deficiency compared to acetyl-substituted analogs like 2-acetyl-3-methylthiophene. This difference may influence reactivity in cycloaddition or polymerization reactions .
Research Findings and Limitations
- Synthetic Routes: Evidence describes the synthesis of DCP (a phenol analog) via dichloromethylation, which may parallel methods for this compound .
- Anticancer Potential: Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell growth, hinting at possible bioactivity for nitro-thiophene derivatives .
- Data Gaps : The evidence lacks direct data on the target compound’s synthesis, stability, or applications. Comparisons are extrapolated from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


